6,10-Dihydroxy Buspirone
Description
Overview of Buspirone's Extensive First-Pass Metabolism
Upon oral administration, buspirone (B1668070) is well-absorbed but is subject to a profound first-pass effect. nih.gov This means that a substantial portion of the drug is metabolized, primarily in the liver, before it reaches systemic circulation. drugbank.compathway.md This extensive first-pass metabolism results in a low and variable oral bioavailability, estimated to be around 4 to 5 percent. nih.govdrugbank.com The primary enzyme responsible for the oxidative metabolism of buspirone is cytochrome P450 3A4 (CYP3A4). drugbank.comnih.govfda.gov This initial metabolic pass leads to the formation of a variety of derivatives. nih.govnih.gov
Identification of Hydroxylated Metabolites, Including 6,10-Dihydroxy Buspirone
The oxidative metabolism of buspirone gives rise to several hydroxylated metabolites. nih.govnih.gov Among the identified metabolites are 5-hydroxybuspirone, 6'-hydroxybuspirone, and 8-hydroxybuspirone. wikipedia.orgnih.gov Further investigation into the metabolic fate of buspirone has led to the identification of dihydroxy metabolites. researchgate.net
One such dihydroxy metabolite is this compound. scbt.com Its chemical formula is C21H31N5O4. scbt.com This compound is recognized as an impurity that can be formed during the laboratory preparation of other buspirone metabolites. scbt.com The identification of this compound, along with other hydroxylated derivatives, has been facilitated by advanced analytical techniques such as mass spectrometry. researchgate.net These studies have determined the molecular weight and chemical formula of these metabolites, contributing to a more complete picture of buspirone's metabolic pathways. researchgate.netscbt.com
Another significant metabolite formed through oxidative dealkylation is 1-(2-pyrimidinyl)piperazine (1-PP), which is pharmacologically active. fda.govhres.ca However, the focus of this article remains on the hydroxylated derivatives, particularly this compound.
Structure
3D Structure
Properties
IUPAC Name |
6,10-dihydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDZGTXOYYJHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747667 | |
| Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658701-59-8 | |
| Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Pathways and Mechanisms of 6,10 Dihydroxy Buspirone Formation
Role of Cytochrome P450 Enzymes in Buspirone (B1668070) Hydroxylation
The cytochrome P450 (CYP) superfamily of enzymes, particularly those in the CYP3A family, plays a central role in the metabolism of a vast number of drugs, including buspirone. mdpi.com These enzymes are monooxygenases that facilitate the oxidation of various substrates. mdpi.com In the case of buspirone, oxidation is the main metabolic route, leading to the formation of several hydroxylated derivatives. fda.govdrugbank.comnih.gov
Specificity of CYP3A4 Isoform in 6,10-Dihydroxy Buspirone Biotransformation
Among the various CYP isoforms, CYP3A4 is identified as the principal enzyme responsible for buspirone metabolism. fda.govdrugbank.comnih.govdovepress.com In vitro studies have conclusively shown that buspirone is metabolized by CYP3A4. fda.govdovepress.com This specificity is so pronounced that the metabolism of buspirone is often used as a marker for CYP3A4 activity. researchgate.net The formation of hydroxylated metabolites, which would include the precursor to this compound, is a direct result of CYP3A4's oxidative action. drugbank.comnih.gov The interaction is significant, as inhibitors or inducers of CYP3A4 can markedly alter buspirone's plasma concentrations. fda.gov For instance, potent CYP3A4 inhibitors can lead to substantial increases in buspirone levels. fda.gov
Investigating Other Cytochrome P450 Isoforms and Contributing Enzymes
While CYP3A4 is the primary catalyst, other CYP isoforms have been investigated for their potential role in buspirone metabolism. Studies using recombinant human P450 enzymes have shown that besides CYP3A4, CYP3A5 and CYP2D6 also exhibit buspirone oxidation activities. nih.gov However, the rate of metabolism by CYP3A4 is significantly higher—18-fold greater than CYP2D6 and 35-fold greater than CYP3A5 for a 5 microM buspirone concentration. nih.gov The metabolism rates in human liver microsomes (HLMs) from individuals with poor CYP2D6 metabolizer genotypes were comparable to those in pooled HLMs, further suggesting that CYP3A, and most likely CYP3A4, is the main enzyme responsible for buspirone metabolism. nih.gov
Metabolic Cascades Leading to Dihydroxylated Buspirone Derivatives
The journey from the parent drug to a dihydroxylated metabolite like this compound involves a series of metabolic steps. Buspirone first undergoes hydroxylation to form mono-hydroxylated intermediates such as 6'-hydroxybuspirone. nih.govresearchgate.net These initial hydroxylations are key steps catalyzed by CYP3A4. nih.gov Subsequent oxidation reactions can then occur, leading to the formation of dihydroxylated derivatives. In vitro studies have identified the presence of not only hydroxybuspirone but also multiple dihydroxybuspirone metabolites.
The major metabolic pathways for buspirone include N-dealkylation, N-oxidation, and hydroxylation. nih.gov The hydroxylation can occur at various positions on the buspirone molecule, including the 3', 5, and 6' positions. nih.gov The formation of this compound would logically follow an initial hydroxylation event, creating a substrate for a second hydroxylation reaction, all primarily mediated by the versatile CYP3A4 enzyme.
In Vitro Models for Studying this compound Formation
To elucidate the metabolic pathways of drugs like buspirone without the complexities of in vivo studies, various in vitro models are employed. These systems allow for a controlled investigation of enzymatic activities and metabolite formation.
Hepatic Microsomal Incubation Systems
Human liver microsomes (HLMs) are a standard in vitro tool for metabolism studies. mdpi.com They contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450s. mdpi.com In these systems, the parent drug, like buspirone, is incubated with HLMs in the presence of necessary cofactors, such as an NADPH-generating system, to initiate the metabolic reactions. google.com
Studies using HLMs have been instrumental in identifying the metabolites of buspirone, including hydroxylated and dihydroxylated forms. nih.gov For example, incubating buspirone with HLMs has shown the formation of various hydroxybuspirone and dihydroxybuspirone isomers. The rate of disappearance of the parent compound and the appearance of metabolites can be tracked over time to determine metabolic stability and identify the major metabolic pathways.
Below is a table summarizing findings from a typical HLM incubation study:
| Parameter | Finding | Reference |
| System | Human Liver Microsomes (HLM) | nih.gov |
| Parent Compound | Buspirone | |
| Observed Metabolites | Hydroxybuspirone, Dihydroxybuspirone | |
| Primary Enzyme | CYP3A4 | nih.gov |
Hepatocyte-Based Assays
While microsomes are excellent for studying Phase I metabolism, they lack the complete cellular machinery for Phase II conjugation reactions and the intact cell structure that can influence drug transport and metabolism. Hepatocyte-based assays, using either primary hepatocytes or immortalized cell lines, offer a more physiologically relevant model. srce.hr These cells contain a full spectrum of metabolic enzymes and cofactors within an intact cellular environment. srce.hr
Cryopreserved human hepatocytes, often cultured in a sandwich configuration, are used to study the metabolism and potential hepatotoxicity of drugs. oup.combioivt.com These assays can provide a more comprehensive picture of a drug's metabolic fate, including the formation of both Phase I and Phase II metabolites and their subsequent transport. For buspirone, hepatocyte-based assays would allow for the investigation of the formation of this compound in a system that more closely mimics the in vivo liver environment. toxicology.org
The following table outlines the advantages of hepatocyte-based assays:
| Feature | Advantage | Reference |
| Intact Cell Structure | More physiologically relevant than microsomes. | srce.hr |
| Complete Enzyme Systems | Contains both Phase I and Phase II enzymes. | srce.hr |
| Transporter Function | Allows for the study of drug uptake and efflux. | nih.gov |
| Longer Incubation Times | Can be used for studies over several hours or days. | srce.hr |
Influence of Modulators on this compound Metabolic Profile
The formation of hydroxylated metabolites of buspirone, such as 6-hydroxybuspirone, is critically dependent on the activity of specific metabolic enzymes. The metabolic profile of buspirone can be significantly altered by the co-administration of substances that modulate these enzymatic pathways. The primary enzyme responsible for the oxidative metabolism of buspirone is the cytochrome P450 3A4 (CYP3A4) isoenzyme. drugbank.comfda.govnih.govhres.canih.govgoogle.comcaymanchem.com Consequently, the induction or inhibition of CYP3A4 activity directly influences the pharmacokinetics of buspirone and the subsequent formation of its metabolites, including 6-hydroxybuspirone. nih.govdovepress.com
Effects of Enzyme Inducers
Enzyme inducers are substances that increase the rate of metabolic activity of an enzyme. In the context of buspirone metabolism, inducers of CYP3A4 accelerate the breakdown of buspirone. droracle.aihiv-druginteractions.org This enhanced metabolism leads to a significant reduction in the plasma concentration and bioavailability of the parent drug. nih.govfda.gov
Research has shown that potent inducers of CYP3A4 can drastically alter buspirone's metabolic profile. droracle.ai For instance, co-administration of rifampin (also known as rifampicin), a strong CYP3A4 inducer, with buspirone leads to a substantial decrease in buspirone's plasma levels. nih.govfda.gov One study documented that a 5-day course of rifampin (600 mg/day) decreased the peak plasma concentration (Cmax) of buspirone by 83.7% and the total drug exposure (AUC) by 89.6%. fda.gov This rapid clearance of buspirone significantly reduces the amount of the parent compound available to be converted into its hydroxylated metabolites.
Other substances known to induce CYP3A4 and thus potentially reduce buspirone levels include certain anticonvulsants like carbamazepine, phenytoin, and phenobarbital, as well as the herbal supplement St. John's Wort. fda.govhres.cadroracle.aihiv-druginteractions.org The accelerated metabolism of buspirone by these inducers implies a significant alteration in the generation of 6-hydroxybuspirone.
| Enzyme Inducer | Effect on Buspirone Cmax | Effect on Buspirone AUC | Reference |
|---|---|---|---|
| Rifampin | 83.7% decrease | 89.6% decrease | fda.gov |
| Carbamazepine | Decreased plasma levels | Decreased plasma levels | fda.govhres.cawikipedia.org |
| Phenytoin | Decreased plasma levels | Decreased plasma levels | fda.govhres.cadroracle.ai |
Effects of Enzyme Inhibitors
Enzyme inhibitors are substances that prevent or reduce the metabolic activity of an enzyme. Potent inhibitors of CYP3A4 significantly impair the metabolism of buspirone, leading to a substantial increase in its plasma concentrations. fda.govhres.canih.gov This interaction has been well-documented with a variety of substances.
Studies have demonstrated that strong CYP3A4 inhibitors like ketoconazole (B1673606) and itraconazole (B105839) can dramatically elevate buspirone levels. nih.govfda.gov For example, co-administration of itraconazole increased buspirone's Cmax and AUC by 13-fold and 19-fold, respectively. fda.gov Similarly, the antibiotic erythromycin, another CYP3A4 inhibitor, resulted in a 5-fold increase in Cmax and a 6-fold increase in AUC for buspirone. fda.govmedcentral.com
Other notable CYP3A4 inhibitors that affect buspirone metabolism include nefazodone, diltiazem, and verapamil. fda.govfda.gov Nefazodone co-administration led to increases of up to 20-fold in buspirone's Cmax and up to 50-fold in its AUC. hres.cafda.gov Interestingly, this was accompanied by a roughly 50% decrease in the plasma concentrations of another buspirone metabolite, 1-pyrimidinylpiperazine (1-PP), highlighting that enzyme inhibition can differentially affect various metabolic pathways. hres.cafda.gov Grapefruit juice is also a well-known inhibitor of CYP3A4 and significantly increases buspirone plasma levels. google.comwikipedia.org
| Enzyme Inhibitor | Effect on Buspirone Cmax | Effect on Buspirone AUC | Reference |
|---|---|---|---|
| Itraconazole | 13-fold increase | 19-fold increase | fda.gov |
| Nefazodone | Up to 20-fold increase | Up to 50-fold increase | hres.cafda.gov |
| Erythromycin | 5-fold increase | 6-fold increase | fda.govfda.gov |
| Diltiazem | 4-fold increase | 5.5-fold increase | fda.gov |
| Verapamil | 3.4-fold increase | 3.4-fold increase | fda.gov |
| Axitinib | 4.3-fold increase | 5.3-fold increase | dovepress.com |
| Ketoconazole | Substantial increase | Substantial increase | fda.govhres.canih.gov |
| Grapefruit Juice | Significant increase | Significant increase | google.comwikipedia.org |
Analytical Methodologies for the Quantitative and Qualitative Assessment of 6,10 Dihydroxy Buspirone in Research
Advanced Chromatographic Techniques for Separation
The separation of 6,10-Dihydroxy Buspirone (B1668070) from its parent compound, buspirone, and other metabolites is a crucial first step in its analysis. Due to the structural similarities among these compounds, advanced chromatographic techniques are essential to achieve the necessary resolution.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the analysis of buspirone and its metabolites. magtechjournal.comnih.gov Various HPLC methods have been developed, typically employing reverse-phase columns to separate the compounds based on their hydrophobicity. nih.govrsc.org For instance, a method for quantifying buspirone in rabbit serum utilized a Kromasil C8 column with an isocratic mobile phase, monitored by a UV detector at 235 nm. nih.gov Another sensitive method for buspirone in human plasma used a reverse-phase column with a mobile phase of acetonitrile (B52724), 5 mM ammonium (B1175870) acetate (B1210297), and trifluoroacetic acid. rsc.org While effective for the parent drug, the analysis of its hydroxylated metabolites often requires coupling HPLC with more sensitive and specific detectors like mass spectrometry. magtechjournal.com
Ultra-Performance Liquid Chromatography (UPLC) Applications
To enhance separation efficiency and reduce analysis time, Ultra-Performance Liquid Chromatography (UPLC) has been widely adopted. UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which provides higher resolution and sensitivity compared to traditional HPLC. lcms.cz Studies have shown that UPLC can significantly shorten the analysis time for buspirone and its metabolites, from over 70 minutes with HPLC to just 15 minutes with UPLC, while also increasing the number of identified metabolites. lcms.cz UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for the determination of buspirone and its metabolites in various biological samples, such as in studies evaluating drug-drug interactions. nih.gov For example, a UPLC-MS/MS method using a Waters Acquity I-Class with a BEH C18 column was employed to measure buspirone and its main metabolites. nih.gov
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of 6,10-Dihydroxy Buspirone, providing both structural information and quantitative data with high specificity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying buspirone and its metabolites, including this compound, in complex biological matrices like human plasma. magtechjournal.comnih.govrsc.org These methods typically involve solid-phase extraction for sample cleanup, followed by chromatographic separation and detection by a tandem mass spectrometer. rsc.org The mass spectrometer is often operated in the positive ion mode using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. magtechjournal.comrsc.org For buspirone, the precursor-to-product ion transition of m/z 386 -> 122 is commonly monitored. nih.gov The use of an isotopically labeled internal standard, such as buspirone-d8, ensures accuracy and precision. rsc.org
A study demonstrated the use of an Agilent 6460 Triple Quadrupole LC/MS System in MRM mode for the quantitative analysis of buspirone and its known metabolites. hpst.cz Another highly sensitive LC-ESI-MS/MS method was developed for buspirone quantification in human plasma, achieving a lower limit of quantitation of 10.4 pg/mL. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the confident identification of metabolites. nih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers can determine the elemental composition of an unknown compound by measuring its mass with very high precision. hpst.cznih.gov
In the context of buspirone metabolism, HRMS has been used to identify various metabolites, including dihydroxylated forms. hpst.cznih.gov For example, an Agilent 6540 Accurate-Mass Q-TOF LC/MS system was used to analyze buspirone metabolites, demonstrating mass errors of less than 1 ppm for both the parent drug and its monohydroxy and dihydroxy metabolites, which confirms their elemental composition. hpst.cz Dihydroxy metabolites of buspirone have been identified with an [M+H]+ ion at m/z 418.2454. researchgate.net This level of accuracy is instrumental in distinguishing between isobaric species and confirming the identity of this compound. nih.gov
| Instrument | Key Finding | Reference |
|---|---|---|
| Agilent 6540 Accurate-Mass Q-TOF LC/MS | Demonstrated mass errors of less than 1 ppm for buspirone and its dihydroxy metabolites. | hpst.cz |
| LTQ-Orbitrap HRMS | Used for quantitative estimation of buspirone metabolites without synthetic standards by combining with UV correction. | nih.gov |
| ESI oaTOF Mass Spectrometer | Provided accurate mass measurements for postulating the structures of previously unreported buspirone metabolites. | nih.gov |
Ion Mobility-Mass Spectrometry (IM-MS) for Isobaric Resolution
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell. This technique is particularly valuable for separating isobaric metabolites—compounds with the same mass but different structures—which cannot be resolved by mass spectrometry alone. lcms.czwaters.com
For buspirone, which undergoes multiple hydroxylation reactions, IM-MS can differentiate between various hydroxylated metabolites. lcms.cz For instance, cyclic ion mobility spectrometry (cIMS) has been shown to provide exceptional gas-phase separation of isobaric buspirone hydroxy metabolites. lcms.cz The integration of ion mobility separation with UPLC and MS (HDMSᴱ) can reveal additional metabolites that would otherwise co-elute and result in mixed spectra. waters.comlcms.cz This technique has been used to separate co-eluting dihydroxylated, hydroxylated, and desaturated + hydroxylated metabolites of buspirone, allowing for the acquisition of distinct spectra for each. waters.com
| Technique | Application to Buspirone Metabolites | Reference |
|---|---|---|
| Cyclic Ion Mobility Spectrometry (cIMS) | Provided enhanced gas-phase separation of isobaric hydroxy metabolites of buspirone. | lcms.cz |
| High Definition Mass Spectrometry (HDMSᴱ) | Resolved co-eluting dihydroxylated, hydroxylated, and desaturated + hydroxylated metabolites. | waters.comlcms.cz |
| Ion Mobility-Resolved Spectra | Significantly cleaned up spectra of a dihydroxylated glucuronide metabolite of buspirone in a urine and hepatocyte matrix by removing background ions. | waters.com |
Detection Strategies
The detection of this compound, like its parent compound, can be approached through various chromatographic detection methods. The choice of detector is often coupled with High-Performance Liquid Chromatography (HPLC) to achieve the necessary separation and sensitivity.
UV-Visible Detection
HPLC with Ultraviolet-Visible (UV-Vis) detection is a widely used technique for the analysis of buspirone and its related substances. The structural components of buspirone that absorb UV radiation, such as the pyrimidinylpiperazine moiety, are retained in its metabolites, making UV-Vis detection a viable analytical approach for this compound.
Several studies have established HPLC-UV methods for buspirone, providing parameters that could be adapted for its dihydroxy metabolite. akjournals.com The selection of the detection wavelength is critical for sensitivity and selectivity.
Key Research Findings for Buspirone UV Detection:
A stability-indicating HPLC method utilized a photo-diode array (PDA) detector, with monitoring at both 244 nm and 210 nm to capture buspirone and its degradation products. oup.com
For the analysis of buspirone in pharmaceutical dosage forms, a validated RP-HPLC method set the UV detector at 244 nm. akjournals.com
Another method for determining buspirone in pharmaceutical preparations also used UV detection at 244 nm. researchgate.net
Interaction studies between buspirone and human serum albumin have also been monitored using UV-vis absorption spectroscopy, noting absorbance in the 280 nm region. researchgate.net
These findings suggest that a wavelength in the range of 210-245 nm would likely be effective for the detection of this compound.
Table 1: HPLC-UV Detection Parameters for Buspirone Analysis
| Parameter | Value | Source |
|---|---|---|
| Detection Wavelength | 244 nm; 210 nm | oup.com |
| Mobile Phase | Methanol (B129727)–0.01 M sodium dihydrogen phosphate (B84403) buffer (pH 3.5) (70:30, v/v) | akjournals.com |
| Column | RP C18 (250 mm × 4.6 mm, 5-μm) | akjournals.com |
| Flow Rate | 0.8 mL min⁻¹ | akjournals.com |
| Linear Range | 0.05–20 μg mL⁻¹ | akjournals.com |
| Limit of Detection | 3.7 ng mL⁻¹ | akjournals.com |
This table presents data for the parent compound, Buspirone, which can serve as a starting point for the development of methods for its metabolites.
Electrochemical Detection
Electrochemical detection (ED), particularly when coupled with HPLC, offers high sensitivity for electroactive compounds. The buspirone molecule is susceptible to oxidation, a property that is exploited for its detection. This electroactivity is expected to be retained or even modified by the addition of hydroxyl groups in the this compound metabolite.
Research has demonstrated the utility of HPLC with coulometric detection, a type of electrochemical detection, for the analysis of buspirone and its primary active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), in plasma. akjournals.comnih.gov
Key Research Findings for Buspirone Electrochemical Detection:
A highly sensitive HPLC method with a dual-electrode coulometric detector was developed to quantify buspirone and 1-PP in mouse plasma. nih.gov The limit of detection for buspirone was 50 pg. nih.gov
Another method for measuring buspirone in brain dialysates utilized HPLC with an electrochemical detector, demonstrating its feasibility for pharmacokinetic studies. nih.gov
More recent developments include the use of modified electrodes, such as multiwalled carbon nanotube (MWCNT) modified glassy carbon electrodes, to enhance the oxidation peak current response for buspirone, lowering the detection limit to the micromolar range. researchgate.net
These studies underscore the potential for developing highly sensitive electrochemical detection methods for this compound.
Fluorescence Detection
Fluorescence detection provides high sensitivity and selectivity for compounds that fluoresce. Buspirone possesses native fluorescence, which allows for its direct determination without the need for derivatization. researchgate.net This intrinsic property is likely present in the this compound metabolite as well.
An HPLC method with fluorescence detection (HPLC-FL) was developed and validated for the quantitative determination of buspirone in rat plasma. researchgate.net
Key Research Findings for Buspirone Fluorescence Detection:
A validated HPLC-FL method for buspirone in rat plasma used an excitation wavelength of 237 nm and an emission wavelength of 380 nm. researchgate.net
Another study analyzing various serotonergic anxiolytics, including buspirone, employed fluorescence detection with an excitation wavelength of 237 nm and an emission wavelength of 374 nm. researchgate.net
The method demonstrated good linearity over a concentration range of 20.0–5000 ng/mL, with a limit of detection of 6.51 ng/mL. researchgate.net
The inherent fluorescence of the buspirone structure makes this detection strategy a promising avenue for the sensitive quantification of its hydroxylated metabolites.
Table 2: HPLC-Fluorescence Detection Parameters for Buspirone
| Parameter | Value | Source |
|---|---|---|
| Excitation Wavelength | 237 nm | researchgate.net |
| Emission Wavelength | 380 nm | researchgate.net |
| Mobile Phase | Acetonitrile and 10-mM potassium phosphate buffer (pH 6.0) | researchgate.net |
| Column | Kinetex® C8 | researchgate.net |
| Linear Range | 20.0–5000 ng/mL | researchgate.net |
| Limit of Detection | 6.51 ng/mL | researchgate.net |
This table presents data for the parent compound, Buspirone, which can serve as a starting point for the development of methods for its metabolites.
Sample Preparation Techniques for Biological Matrices in Research
The analysis of this compound in biological samples such as plasma or serum necessitates a sample preparation step to remove interfering endogenous components like proteins and phospholipids. nih.gov
Protein Precipitation Methods
Protein precipitation (PP) is a straightforward and widely used technique for sample cleanup in bioanalysis. It involves adding an organic solvent, typically acetonitrile, to the biological sample to denature and precipitate proteins. researchgate.nethpst.cz
Key Research Findings for Protein Precipitation:
A method for the simultaneous determination of buspirone and its metabolite 1-PP from human plasma utilized protein precipitation with ice-cold acetonitrile. nih.govnih.gov
In this procedure, a 10 μL aliquot of a standard solution was added to 0.5 mL of blank plasma, followed by 2 mL of ice-cold acetonitrile. nih.gov After vortexing and centrifugation, the supernatant was transferred, evaporated, and the residue was reconstituted for analysis. nih.gov
Another HPLC-FL method for buspirone in rat plasma used a simple deproteinization procedure with acetonitrile as the precipitating solvent. researchgate.net
This technique is valued for its simplicity and effectiveness in preparing samples for chromatographic analysis.
Table 3: Example Protocol for Protein Precipitation of Buspirone from Plasma
| Step | Description | Source |
|---|---|---|
| 1. Aliquot Plasma | 0.5 mL of human plasma | nih.gov |
| 2. Add Precipitant | Add 2 mL of ice-cold acetonitrile | nih.gov |
| 3. Mix | Thoroughly vortex the sample | nih.gov |
| 4. Centrifuge | Centrifuge for 20 min at 600 g at 0–4°C | nih.gov |
| 5. Isolate Supernatant | Transfer the supernatant for further processing (e.g., evaporation and reconstitution) | nih.gov |
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a sample preparation method that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. While modern techniques like solid-phase extraction (SPE) are often preferred, LLE remains a fundamental and effective technique.
Although specific LLE protocols for this compound are not detailed in the reviewed literature, methods for the parent drug provide a basis for its application. For example, a simple HPLC method for buspirone in rabbit serum involved extraction into dichloromethane (B109758). researchgate.net The increased polarity of this compound due to the two hydroxyl groups would necessitate careful selection of the organic solvent and adjustment of the aqueous phase pH to ensure efficient extraction. Solvents such as ethyl acetate or a mixture of dichloromethane and isopropanol (B130326) could be investigated for their suitability. manuallib.com
Solid-Phase Extraction
Solid-Phase Extraction (SPE) is a highly effective and widely utilized sample preparation technique in analytical chemistry. It serves to isolate and concentrate analytes from complex matrices, such as biological fluids, while removing interfering substances. sigmaaldrich.com This process enhances the sensitivity and reliability of subsequent quantitative and qualitative analyses, such as those performed by liquid chromatography-mass spectrometry (LC-MS). rsc.orgmdpi.com For the analysis of buspirone and its metabolites, including this compound, SPE is a critical step to ensure accurate and reproducible results. core.ac.uk
The fundamental principle of SPE involves the partitioning of compounds between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents). sigmaaldrich.com The selection of the sorbent is crucial and is based on the physicochemical properties of the analyte and the matrix components. For buspirone and its relatively polar, hydroxylated metabolites, several types of SPE sorbents are employed.
Reversed-Phase SPE: This is a common approach where a nonpolar stationary phase, typically a silica-based bonded sorbent like C8 or C18, is used. researchgate.netnih.gov The primary retention mechanism is the hydrophobic interaction between the nonpolar functional groups of the sorbent and the nonpolar regions of the analyte molecule. Aqueous samples are loaded onto the conditioned column, and after washing away polar interferences, the analyte of interest is eluted with a nonpolar organic solvent. sigmaaldrich.com
Ion-Exchange SPE: This method separates molecules based on electrostatic interactions between the charged analyte and a charged sorbent. sigmaaldrich.com For basic compounds like buspirone and its metabolites, which can be protonated to carry a positive charge, a cation-exchange sorbent is used. Mixed-mode SPE cartridges, which combine both reversed-phase and ion-exchange properties (e.g., Oasis MCX), offer enhanced selectivity and are effective for extracting basic drugs from plasma. researchgate.netresearchgate.net
The SPE procedure generally consists of four main steps:
Conditioning: The sorbent bed is treated with a solvent like methanol to activate the stationary phase, followed by an equilibration step with water or a buffer to prepare the sorbent for the sample matrix. sigmaaldrich.com
Sample Loading: The pre-treated biological sample (e.g., plasma, urine) is passed through the sorbent bed. The analyte and some endogenous components are retained on the sorbent. sigmaaldrich.com
Washing: The sorbent is washed with a specific solvent to remove weakly bound interferences without eluting the target analyte. This step is critical for obtaining a clean extract. sigmaaldrich.com
Elution: A solvent or solvent mixture is used to disrupt the interactions between the analyte and the sorbent, allowing the analyte to be collected in a concentrated, purified form. sigmaaldrich.com For instance, in a study extracting buspirone and its metabolite 1-(2-pyrimidinyl)piperazine, recovery averaged 96% for buspirone and 66% for 1-PP using an SPE method. nih.gov
Detailed research findings specifically outlining an SPE protocol for this compound are often embedded within broader metabolic studies of the parent drug, buspirone. nih.govhpst.cz The dihydroxy metabolites are typically extracted along with other phase I metabolites using methods optimized for buspirone. thermofisher.com A representative SPE protocol for extracting hydroxylated buspirone metabolites from a biological matrix is detailed in the table below.
Table 1: Representative Solid-Phase Extraction Protocol for Hydroxylated Buspirone Metabolites
| Step | Procedure | Reagents/Solvents | Purpose |
|---|---|---|---|
| 1. Sorbent Selection | Mixed-Mode Cation Exchange (MCX) or Reversed-Phase (C18) | Polymeric Mixed-Mode or Silica-based C18 | To retain buspirone and its metabolites based on hydrophobic and/or ionic interactions. |
| 2. Conditioning | Pass solvent through the cartridge. | 1 mL Methanol | To solvate the sorbent's functional groups. |
| 3. Equilibration | Rinse the cartridge with aqueous solution. | 1 mL Water or appropriate buffer | To prepare the sorbent for the aqueous sample matrix. |
| 4. Sample Pre-treatment | Dilute the biological sample. | Plasma/Serum diluted 1:1 with buffer (e.g., 4% H₃PO₄) | To adjust pH and reduce viscosity for optimal interaction with the sorbent. |
| 5. Sample Loading | Pass the pre-treated sample through the cartridge. | Pre-treated sample | To adsorb the analyte of interest onto the sorbent. |
| 6. Wash Step 1 | Wash the cartridge to remove polar interferences. | 1 mL 0.1 M HCl or 2% Formic Acid | To remove hydrophilic impurities. |
| 7. Wash Step 2 | Wash the cartridge with an organic solvent. | 1 mL Methanol | To remove lipophilic impurities. |
| 8. Elution | Elute the target analyte. | 1-2 mL of 5% Ammonium Hydroxide in Methanol | To disrupt analyte-sorbent interactions and collect the purified analyte fraction. |
| 9. Post-Elution | Evaporate the eluate to dryness and reconstitute. | Nitrogen stream; Mobile phase | To concentrate the analyte and prepare it in a solvent compatible with the analytical instrument (e.g., LC-MS). |
This structured approach to sample clean-up and concentration is essential for achieving the low limits of quantification required for metabolic and pharmacokinetic studies. nih.govresearchgate.net
Synthetic Chemistry and Impurity Profiling of 6,10 Dihydroxy Buspirone for Research Applications
Chemical Synthesis Approaches for 6,10-Dihydroxy Buspirone (B1668070)
The direct chemical synthesis of 6,10-Dihydroxy Buspirone is not extensively documented in mainstream chemical literature, as it is primarily recognized as a byproduct or impurity. Its formation is noted in the context of synthetic routes aimed at producing other hydroxylated metabolites of Buspirone, such as 6-hydroxybuspirone.
During certain process development experiments for 6-hydroxybuspirone, a 6,10-dihydroxylated side product has been identified. google.com The synthesis of 6-hydroxybuspirone can involve the deprotonation of Buspirone followed by oxidation. In some instances, the reaction can lead to over-oxidation, resulting in the formation of the dihydroxylated species. google.com The purification process for 6-hydroxybuspirone often requires crystallization procedures designed to remove impurities, including the starting material (Buspirone) and the 6,10-dihydroxylated side product. google.com This indicates that the presence of this compound is generally considered an impurity that needs to be controlled and minimized in the synthesis of mono-hydroxylated derivatives.
Biocatalytic and Enzymatic Synthesis of Hydroxylated Buspirone Analogues
Biocatalysis has emerged as a powerful tool for the synthesis of chiral pharmaceutical compounds, offering high selectivity and efficiency. acs.org While direct enzymatic synthesis of this compound is not a primary focus, extensive research has been conducted on the biocatalytic production of its analogue, 6-hydroxybuspirone. This process serves as a significant example of enzymatic methods applied to Buspirone derivatives.
The enzymatic preparation of 6-hydroxybuspirone typically involves the stereoselective reduction of a ketone precursor, 6-ketobuspirone. researchgate.netmdpi.com Researchers have successfully used recombinant E. coli cultures expressing specific reductase enzymes to catalyze this transformation. For instance, an (R)-reductase (RHBR) has been shown to reduce 6-ketobuspirone to (R)-6-hydroxybuspirone with high yield and enantiomeric excess. mdpi.com To drive the reduction, a cofactor regeneration system, such as using glucose-6-phosphate dehydrogenase or formate (B1220265) dehydrogenase (FDH), is often employed to recycle the required NADPH or NAD+. researchgate.netmdpi.com
These biocatalytic processes demonstrate remarkable efficiency and selectivity, as detailed in the table below.
| Precursor | Enzyme System | Product | Yield | Enantiomeric Excess (e.e.) | Substrate Input |
| 6-Ketobuspirone | (R)-reductase (RHBR) expressed in E. coli with NADPH regeneration. | (R)-6-Hydroxybuspirone | 99% | 99.9% | 50 g/L |
| 6-Ketobuspirone | Carbonyl reductase with NAD+ dependent formate dehydrogenase (FDH) from Pichia pastoris. | (S)-6-Hydroxybuspirone | >98% | >99.8% | 50 g/L |
This table summarizes findings from studies on the enzymatic preparation of 6-hydroxybuspirone, a hydroxylated analogue of the target compound. researchgate.netmdpi.com
Role of this compound as a Reference Standard in Analytical Chemistry
In analytical chemistry, particularly within the pharmaceutical industry, reference standards are indispensable for ensuring the accuracy and reliability of test results. avantorsciences.com this compound serves as a critical reference standard in the analysis of Buspirone. synthinkchemicals.comscbt.com It is described as an impurity formed during the preparation of Buspirone metabolites. scbt.com
As a reference material, it is used for several key applications:
Quality Control (QC): Used in analytical procedures to identify and quantify this specific impurity in batches of Buspirone active pharmaceutical ingredient (API). synthinkchemicals.com
Regulatory Filings: Employed in the data packages for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions to regulatory bodies like the FDA. synthinkchemicals.com
Method Development: Utilized during the development and validation of selective analytical methods, such as high-performance liquid chromatography (HPLC), to ensure they can accurately detect and measure this compound. pharmainfo.inakjournals.com
The availability of highly characterized this compound, complete with a Certificate of Analysis and spectroscopic data (NMR, Mass, HPLC), is essential for these applications. synthinkchemicals.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Application |
| This compound | 658701-59-8 | C₂₁H₃₁N₅O₄ | 417.50 | Reference standard for impurity profiling and analytical studies of Buspirone. synthinkchemicals.comscbt.com |
Impurity Profiling and Control in Buspirone Active Pharmaceutical Ingredient (API) Research
Impurity profiling, which includes the identification, characterization, and quantification of impurities in an API, is a mandatory requirement by regulatory authorities to ensure the safety and efficacy of pharmaceutical products. pharmainfo.inajprd.com Unwanted chemicals that arise during the synthesis or storage of an API, such as byproducts, intermediates, or degradation products, must be carefully monitored and controlled. ajprd.comomchemlabs.in
This compound is a known process-related impurity in the context of Buspirone. google.comscbt.com Its presence as a dihydroxylated side product during syntheses targeting other Buspirone derivatives highlights the importance of robust impurity control strategies. google.com The process involves:
Detection and Identification: Utilizing advanced analytical techniques like HPLC and mass spectrometry (LC-MS) to detect and identify impurities present in the Buspirone API. akjournals.com The availability of a reference standard for this compound is crucial for its unambiguous identification. synthinkchemicals.com
Quantification: Developing and validating analytical methods to accurately measure the levels of the impurity in each batch of the drug substance. pharmainfo.in
Control: Establishing acceptance criteria (limits) for impurities based on regulatory guidelines (e.g., ICH) and implementing purification steps, such as recrystallization, to ensure these limits are not exceeded. google.comajprd.com
Future Directions and Advanced Research Perspectives on 6,10 Dihydroxy Buspirone
Elucidation of Novel Metabolic Pathways and Metabolite Structures
The metabolism of buspirone (B1668070) is extensive and primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. google.comdrugbank.com The principal metabolic routes are hydroxylation and N-dealkylation. nih.gov Major identified metabolites include 6'-hydroxybuspirone, 5-hydroxybuspirone, and 1-(2-pyrimidinyl)piperazine (1-PP). nih.govwikipedia.org 6'-hydroxybuspirone is considered the predominant hepatic metabolite, with plasma concentrations that can be up to 40 times greater than the parent compound in humans. wikipedia.org
The formation of dihydroxylated metabolites like 6,10-Dihydroxy Buspirone represents a more advanced stage of metabolism. Studies using rat liver S9 fractions and advanced analytical techniques have confirmed the presence of various dihydroxylated metabolites of buspirone, indicating that sequential oxidation is a viable metabolic pathway. nih.govresearchgate.net Furthermore, a dihydroxylated glucuronide metabolite has also been identified, suggesting that after dihydroxylation, the compound can undergo Phase II conjugation. lcms.cz
However, the precise origin of this compound is not fully elucidated; it has been described as an impurity formed during the chemical synthesis of buspirone metabolites and as a dihydroxylated side product in the synthesis of 6-hydroxybuspirone. The detection of various "dihydroxy buspirone" species in in vitro metabolic incubations suggests that such compounds can be formed biologically. hpst.cz Future research must focus on unequivocally identifying the specific isomers, including the 6,10-dihydroxy form, in in vivo systems to distinguish between synthetic artifacts and true, albeit minor, metabolic products.
| Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite(s) | Significance |
| Hydroxylation | CYP3A4 | 6'-hydroxybuspirone, 5-hydroxybuspirone | Major pathway; 6'-hydroxybuspirone is a major active metabolite. nih.govnih.gov |
| N-dealkylation | CYP3A4 | 1-(2-pyrimidinyl)piperazine (1-PP) | Produces a pharmacologically active metabolite. drugbank.comfda.gov |
| Dihydroxylation | CYP P450 System | Dihydroxy buspirone isomers | A secondary oxidative pathway, less characterized than primary hydroxylation. nih.govhpst.cz |
| Glucuronidation | UGTs | Dihydroxylated glucuronide metabolite | Phase II conjugation pathway for hydroxylated metabolites. lcms.cz |
Advanced Computational Modeling for Metabolite Prediction and Activity
Predicting the metabolic fate of drug candidates is a cornerstone of modern drug development, and in silico models are increasingly pivotal. For a compound like buspirone with multiple potential sites for metabolism, computational tools offer a rapid and cost-effective means to predict metabolite structures and their potential activities.
Advanced computational approaches include:
Site of Metabolism (SOM) Prediction: Integrated in silico methods that combine ligand- and structure-based approaches are used to predict which parts of a molecule are most susceptible to metabolic transformation. mdpi.com Models have been developed specifically to predict metabolism by key enzymes like CYP3A4, CYP2D6, and CYP2C9 with high accuracy. mdpi.com Such models can predict the likelihood of hydroxylation at various positions on the buspirone molecule, including the formation of dihydroxy derivatives.
Reactivity and Bioactivation Modeling: Beyond predicting formation, computational models can forecast the subsequent reactivity of metabolites. Feed-forward neural networks can be trained to predict the probability that a metabolite will form and then covalently bind to macromolecules—a process known as bioactivation. nih.gov This is crucial for identifying potentially toxic metabolic pathways early in development.
Software-Aided Structure Elucidation: The complexity of metabolic profiles necessitates sophisticated software for data analysis. Tools like Molecule Profiler can automatically process data from mass spectrometry experiments, compare fragmentation spectra from different techniques (like CID and EAD), and assign putative structures to detected metabolites, significantly accelerating the identification process. nih.govsciex.com
Development of Highly Sensitive and Selective Analytical Tools
The identification and quantification of low-abundance metabolites such as this compound require highly sensitive and selective analytical instrumentation. The field has progressed significantly beyond standard liquid chromatography.
Key advanced analytical tools include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This remains a foundational technique for quantifying buspirone and its major metabolites in biological matrices like plasma. nih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide exceptional mass accuracy (often below 1 part-per-million error). hpst.cz This capability allows for the confident determination of elemental compositions, which is essential for identifying unknown metabolites like dihydroxy buspirone from a complex biological background. hpst.cz
Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry, IMS provides an additional dimension of separation based on the size, shape, and charge of an ion (its collisional cross-section, CCS). This is particularly valuable for separating isobaric metabolites—compounds with the same mass but different structures, such as different isomers of dihydroxy buspirone. lcms.cz IMS can "clean" the data by separating metabolite ions from background matrix ions, improving detection limits and spectral clarity. lcms.cz
Novel Fragmentation Techniques: Electron-Activated Dissociation (EAD) is an emerging fragmentation method that provides more detailed structural information than traditional Collision-Induced Dissociation (CID). EAD is particularly effective for localizing fragile modifications, such as glucuronide conjugates, making it a powerful tool for characterizing Phase II metabolites. sciex.com
| Analytical Technique | Principle of Operation | Advantage for Dihydroxy Buspirone Analysis |
| LC-MS/MS | Chromatographic separation followed by mass-based fragmentation and detection. | Robust and sensitive for quantifying known metabolites. nih.gov |
| LC-HRMS (Q-TOF) | Chromatographic separation followed by high-accuracy mass measurement. | Provides high-confidence elemental composition for identifying unknown metabolites. hpst.cz |
| Ion Mobility-MS | Separates ions based on their drift time through a gas-filled chamber before mass analysis. | Separates isobaric isomers and removes background interference, improving detection. lcms.cz |
| EAD-MS/MS | Uses electron-based fragmentation to break down molecules. | Provides more informative fragments for precise structure elucidation, especially for conjugated metabolites. sciex.com |
Comparative Metabolomic Studies of Buspirone and its Hydroxylated Derivatives Across Species
The metabolic profile of a drug can vary significantly between species, impacting both efficacy and safety assessments. Comparative metabolomics is therefore essential in preclinical development. Studies on buspirone have been conducted in various systems, most notably in human and rat liver microsomes (HLMs and RLMs) and hepatocytes. mdpi.com
The primary metabolic pathways of hydroxylation and N-dealkylation are conserved across these species. researchgate.net However, significant quantitative differences in metabolite exposure have been observed.
In rats, oral administration of buspirone leads to systemic exposures of the active metabolites 6-hydroxybuspirone and 1-PP that are approximately 12-fold and 49-fold higher, respectively, than the parent drug. nih.gov
These differences underscore the need for careful interspecies scaling and interpretation when extrapolating preclinical data to humans. Future research using advanced analytical platforms could perform comprehensive, untargeted metabolomic profiling to map the full range of minor metabolites, including dihydroxylated species like this compound, across different preclinical models and in human-derived systems to build more predictive models of human metabolism.
Research into the Epigenetic and Transcriptomic Impacts of Buspirone Metabolites
This area represents a significant frontier in understanding the long-term effects of buspirone and its active metabolites. Epigenetic modifications (such as DNA methylation and histone acetylation) and changes in the transcriptome (the complete set of RNA transcripts) regulate gene expression and can lead to lasting neuroadaptations. While the role of epigenetics in the pathophysiology of anxiety disorders is an active area of investigation, direct research into the specific epigenetic or transcriptomic effects of buspirone metabolites is still in its infancy. nih.govwikipedia.org
Future research should aim to answer critical questions:
Do buspirone and its pharmacologically active metabolites, such as 6'-hydroxybuspirone, induce changes in the methylation patterns of genes related to neuroplasticity, stress response, or serotonin (B10506) signaling in the brain?
Can long-term exposure to these metabolites alter the expression of specific microRNAs or other non-coding RNAs that regulate neurotransmitter systems?
Could the differing metabolite profiles across species or individuals contribute to variability in treatment response through transcriptomic or epigenetic mechanisms?
Investigating these potential impacts will be crucial for moving beyond simple receptor-binding profiles to a more holistic understanding of how chronic treatment with buspirone leads to therapeutic adaptations in the brain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
